molecular formula C12H7Br3O B3031732 1,4-Dibromo-2-(4-bromophenoxy)benzene CAS No. 65075-08-3

1,4-Dibromo-2-(4-bromophenoxy)benzene

Cat. No.: B3031732
CAS No.: 65075-08-3
M. Wt: 406.89 g/mol
InChI Key: PURZBWMLFRWRMG-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-(4-bromophenoxy)benzene is a brominated aromatic compound with the molecular formula C12H6Br4O. This compound is characterized by the presence of three bromine atoms attached to a benzene ring and a phenoxy group. It is commonly used as a brominated flame retardant and has applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-(4-bromophenoxy)benzene can be synthesized through a multi-step process involving the bromination of benzene derivativesThe reaction conditions typically include the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum bromide .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(4-bromophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenoxy-substituted derivatives, while oxidation can produce quinones or other oxidized products .

Scientific Research Applications

1,4-Dibromo-2-(4-bromophenoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-(4-bromophenoxy)benzene involves its interaction with molecular targets and pathways. As a brominated compound, it can interact with various enzymes and receptors, potentially disrupting normal cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dibromo-2-(4-bromophenoxy)benzene is unique due to its specific arrangement of bromine atoms and the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other brominated compounds may not be as effective .

Properties

IUPAC Name

1,4-dibromo-2-(4-bromophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURZBWMLFRWRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573490
Record name 1,4-Dibromo-2-(4-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65075-08-3
Record name 2,4',5-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065075083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dibromo-2-(4-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4',5-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ33N366XN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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